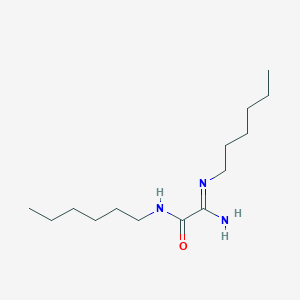
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate typically involves the condensation of aliphatic or aromatic aldehydes with acetylacetones, followed by acidic dehydration . Another method includes the reaction of carvone, a terpene, with ethyl acetoacetate under specific conditions . These methods are often employed in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Ethyl (1S,6R)-1-benzamido-6-[(ethoxycarbonyl)oxy]-4-methylcyclohex-3-ene-1-carboxylate
- Ethyl (1S,6R)-6-(4-bromophenyl)-2-oxo-4-phenyl-3-cyclohexene-1-carboxylate
Uniqueness
Ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
83637-11-0 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
ethyl (1S,6R)-6-ethyl-2,2-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-5-10-8-7-9-13(3,4)11(10)12(14)15-6-2/h10-11H,5-9H2,1-4H3/t10-,11-/m1/s1 |
InChIキー |
WOIYBMVBEIFQKM-GHMZBOCLSA-N |
異性体SMILES |
CC[C@@H]1CCCC([C@H]1C(=O)OCC)(C)C |
正規SMILES |
CCC1CCCC(C1C(=O)OCC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


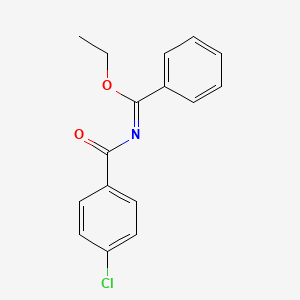
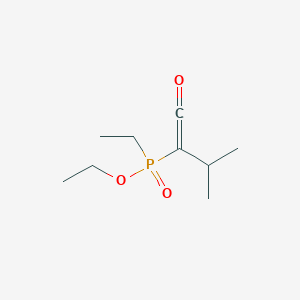
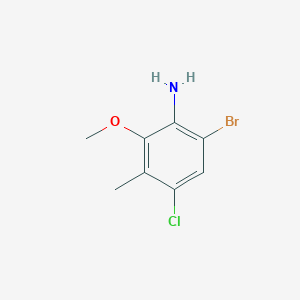
phosphanium bromide](/img/structure/B14406416.png)

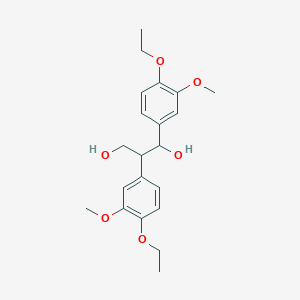
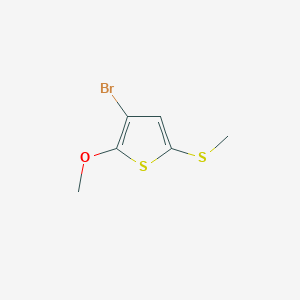
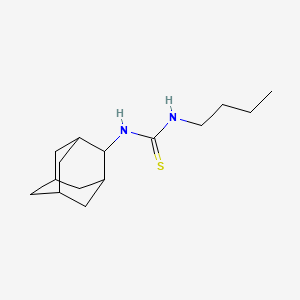
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
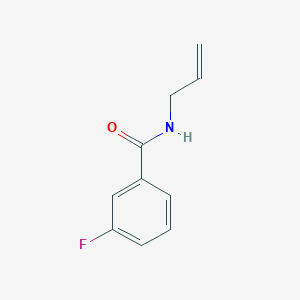

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
